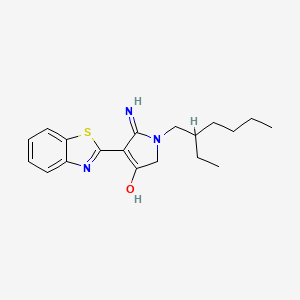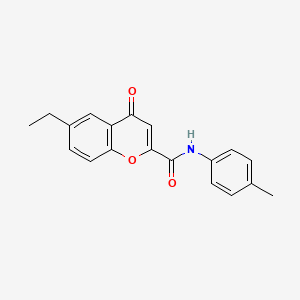![molecular formula C23H29N3O2 B11397083 N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11397083.png)
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that features a benzodiazole ring, a furan ring, and a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Cyclohexylethyl Group: This step involves the alkylation of the benzodiazole ring using cyclohexylethyl halides under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Furan Ring with the Benzodiazole Derivative: This final step involves the formation of an amide bond between the furan-2-carboxylic acid and the benzodiazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction of the benzodiazole ring can yield dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Furan-2,3-diones
Reduction: Dihydrobenzodiazole derivatives
Substitution: Various substituted benzodiazole derivatives
Scientific Research Applications
N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the cyclohexylethyl group.
1-(2-Cyclohexylethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a pyrazole ring instead of a benzodiazole ring.
Uniqueness
N-{3-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is unique due to the combination of its benzodiazole and furan rings, along with the cyclohexylethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c27-23(21-12-7-17-28-21)24-15-6-13-22-25-19-10-4-5-11-20(19)26(22)16-14-18-8-2-1-3-9-18/h4-5,7,10-12,17-18H,1-3,6,8-9,13-16H2,(H,24,27) |
InChI Key |
QJXDUMILCFKIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11397018.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11397026.png)
![5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11397031.png)

![2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide](/img/structure/B11397038.png)
![N-(4-ethoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397042.png)
![2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11397050.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397053.png)
![5-(benzylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11397054.png)
![3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11397059.png)

![3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397069.png)
![methyl [4-methyl-9-(4-methylbenzyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11397086.png)
